
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core and a butadienyl side chain with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acetic anhydride to form the benzoxazinone core. The butadienyl side chain can be introduced through a series of condensation reactions involving appropriate aldehydes and ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with nitrogen and sulfur nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like ethanolamine, aromatic amines, and sulfur nucleophiles are frequently employed.
Major Products
The major products formed from these reactions include various quinazolinone and quinazoline derivatives, which have significant biological and chemical properties .
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the development of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- involves its interaction with specific molecular targets. It can inhibit enzymes such as human leukocyte elastase and act as a receptor antagonist. The compound’s structure allows it to bind to active sites of enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4H-3,1-benzoxazin-4-one
- 3-Amino-2-ethoxyquinazolin-4-one
- 4H-3,1-Benzoxazin-4-one derivatives with various substituents
Uniqueness
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl group and butadienyl side chain contribute to its versatility in chemical synthesis and potential therapeutic applications .
Properties
CAS No. |
78214-15-0 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(1E,3E)-4-(4-hydroxyphenyl)buta-1,3-dienyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C18H13NO3/c20-14-11-9-13(10-12-14)5-1-4-8-17-19-16-7-3-2-6-15(16)18(21)22-17/h1-12,20H/b5-1+,8-4+ |
InChI Key |
ASJBOIQMTVOWBG-LZSLGQGWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






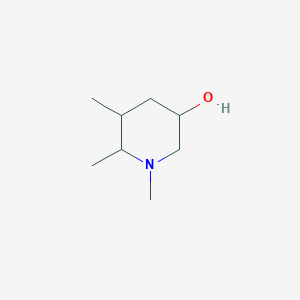
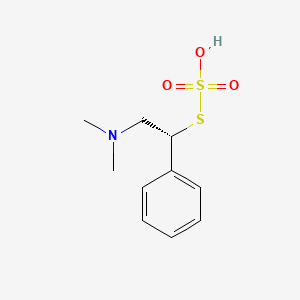
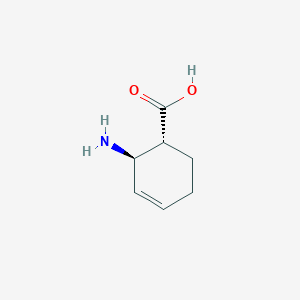
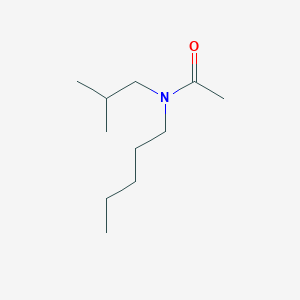
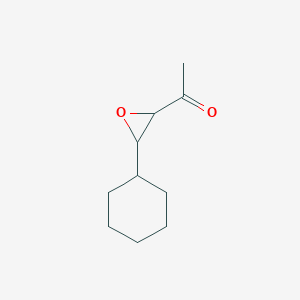
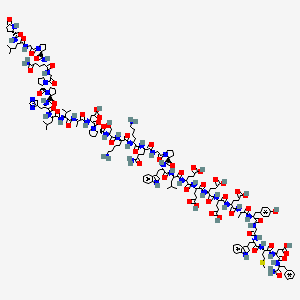
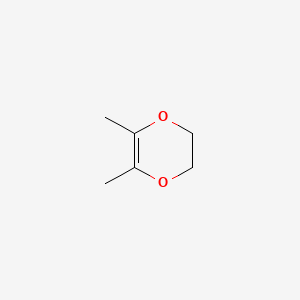
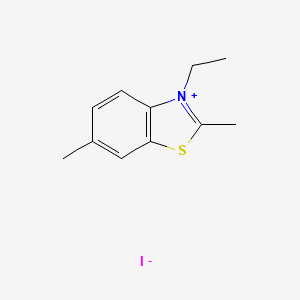
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

